molecular formula C14H20N2 B1296943 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 200413-62-3

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1296943
CAS RN: 200413-62-3
M. Wt: 216.32 g/mol
InChI Key: IKPZUTBWXLFVAL-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been extensively studied in the realm of medicinal chemistry and pharmacology. These compounds have been evaluated for various biological activities and therapeutic potential. For instance:

  • Novel Antihypertensive Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives, including those with a piperidinyl moiety, have been synthesized and examined for their antihypertensive effects. These compounds showed significant bradycardic activities in preclinical models, indicating their potential as novel antihypertensive agents (Watanuki et al., 2011).

  • Anticonvulsant Agents : N-substituted 1,2,3,4-tetrahydroisoquinolines have been explored for their anticonvulsant properties. Among these, specific derivatives demonstrated high activity, comparable to existing anticonvulsants, suggesting their potential as novel anticonvulsant agents (Gitto et al., 2006).

  • Selective Estrogen Receptor Modulators (SERMs) : Tetrahydroisoquinoline derivatives have also been studied as potential SERMs, showing high binding affinity and specificity. This is particularly relevant in the context of breast cancer treatment and imaging, where these compounds might serve as radioligands for positron emission tomography (PET) imaging of estrogen receptor expression (Gao et al., 2008).

Chemical and Structural Studies

Apart from pharmacological applications, 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been subjects of chemical and structural studies:

  • Crystallography and Molecular Interaction Studies : The crystal structures of several tetrahydroisoquinoline derivatives have been elucidated, revealing interesting molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds (Fun et al., 2009).

  • Regioselectivity in Synthesis : Research has also focused on the synthesis of complex molecular structures like dispirooxindole-piperazines using tetrahydroisoquinoline derivatives. These studies explore the regioselectivity of cyclizations and are significant for developing synthetic methodologies in organic chemistry (Xia et al., 2015).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The future directions in this field may include the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPZUTBWXLFVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342596
Record name 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

200413-62-3
Record name 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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